
5-甲氧基吡啶-3-胺
概述
描述
5-Methoxypyridin-3-amine is an organic compound with the molecular formula C6H8N2O . It belongs to the class of pyridine derivatives . It is mainly used in laboratory chemicals for scientific research and development .
Molecular Structure Analysis
The molecular structure of 5-Methoxypyridin-3-amine consists of a pyridine ring with a methoxy group (-OCH3) attached to the 5th carbon and an amine group (-NH2) attached to the 3rd carbon . The average mass of the molecule is 124.141 Da .Physical And Chemical Properties Analysis
5-Methoxypyridin-3-amine has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 35.3±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 108.9±3.0 cm3 .科学研究应用
Pharmacology: Antimicrobial Agents
5-Methoxypyridin-3-amine has been utilized in the synthesis of bidentate Schiff base ligands, which are then used to prepare metal complexes with antimicrobial properties . These complexes have shown potential as therapeutic agents against microbial infections.
Material Science: High-Throughput Screening Kits
In material science, this compound is used in the development of high-throughput screening kits for copper C-N cross-coupling reactions . These kits are essential for accelerating the discovery of new materials and chemical processes.
Chemical Synthesis: Precursor for PI3K Inhibitors
5-Methoxypyridin-3-amine serves as a reagent in the synthesis of thienopyrimidines, which are potent and selective PI3K inhibitors . These inhibitors are significant in the study of cell growth and cancer research.
Agriculture: Antimicrobial Metal Complexes
The compound’s derivatives, specifically its Schiff base ligands, are synthesized and used to create Cu(II) and Co(II) metal complexes with applications as antimicrobial agents in agriculture . These agents can help protect crops from bacterial and fungal diseases.
Environmental Studies: Carotenoid Extraction Optimization
While not directly related to 5-Methoxypyridin-3-amine, studies on the extraction of carotenoids have been conducted to improve efficiency, which is crucial for environmental impact assessments and the development of sustainable processes .
Biochemistry: Biogenic Amines Study
In biochemistry, the study of biogenic amines, which are low molecular weight organic nitrogen compounds, is essential. 5-Methoxypyridin-3-amine could potentially be involved in the synthesis or analysis of these compounds due to its structural similarity and reactivity .
安全和危害
作用机制
Target of Action
The primary target of 5-Methoxypyridin-3-amine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
It is known that the compound interacts with the enzyme, potentially inhibiting its activity .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides .
Result of Action
Given its target, it is likely that the compound could potentially reduce the production of beta-amyloid peptides, which could have implications for the treatment of alzheimer’s disease .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
属性
IUPAC Name |
5-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQPCFFQBYXOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507430 | |
| Record name | 5-Methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridin-3-amine | |
CAS RN |
64436-92-6 | |
| Record name | 5-Methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridin-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


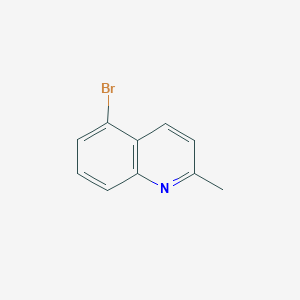


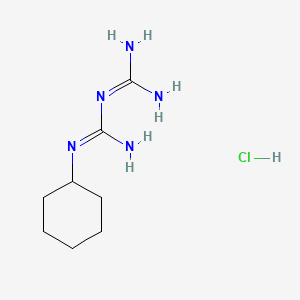


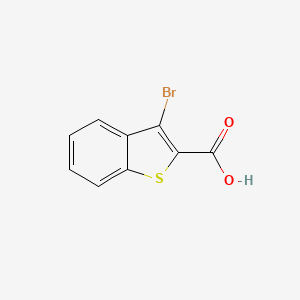
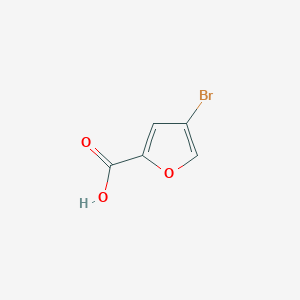

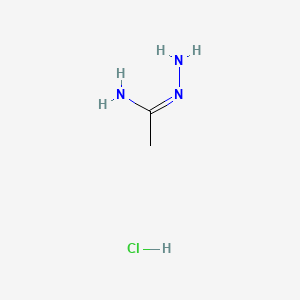

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)

